molecular formula C9H10BrNO2 B1595787 n-(3-Bromo-4-methoxyphenyl)acetamide CAS No. 6943-73-3

n-(3-Bromo-4-methoxyphenyl)acetamide

Cat. No. B1595787
CAS RN: 6943-73-3
M. Wt: 244.08 g/mol
InChI Key: FOMGGBXHSUSZFZ-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-methoxyphenyl)acetamide, also known as 3-Bromo-4-methoxyacetanilide or 3-Bromo-4-methoxy-N-phenylacetamide, is a chemical compound with the molecular formula C10H11BrNO2. It is a white crystalline solid that is commonly used in scientific research for its unique properties and applications.

Scientific Research Applications

Green Synthesis Applications

N-(3-Amino-4-methoxyphenyl)acetamide, a derivative of N-(3-Bromo-4-methoxyphenyl)acetamide, plays a significant role in the production of azo disperse dyes. A novel Pd/C catalyst developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide shows high activity, selectivity, and stability. This innovation represents a greener alternative to traditional iron powder reduction methods in the dye industry (Zhang, 2008).

Antimicrobial Applications

Novel acetamide derivatives, including those related to N-(3-Bromo-4-methoxyphenyl)acetamide, have been synthesized and show promising antimicrobial properties. For instance, the synthesis of various acetamide derivatives and their evaluation as potential antimicrobial agents highlights their potential in addressing bacterial and fungal infections (Debnath & Ganguly, 2015).

Analgesic and Antipyretic Applications

Certain acetamide derivatives exhibit significant analgesic and antipyretic activities, comparable with standard drugs. These derivatives, including those structurally related to N-(3-Bromo-4-methoxyphenyl)acetamide, present opportunities for the development of new pain relief and fever-reducing drugs (Rani et al., 2016).

Antioxidant Applications

Compounds structurally similar to N-(3-Bromo-4-methoxyphenyl)acetamide, isolated from marine sources like Rhodomela confervoides, exhibit potent antioxidant activities. These activities suggest their potential application in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).

Enzyme Inhibition and Anticancer Applications

Certain N-(3-Bromo-4-methoxyphenyl)acetamide-related compounds have shown promise as enzyme inhibitors with potential anticancer properties. For example, specific acetamide derivatives have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B, an enzyme implicated in cancer progression (Saxena et al., 2009).

Pharmacological Assessments for Various Applications

Acetamide derivatives, including N-(3-Bromo-4-methoxyphenyl)acetamide, have been explored for various pharmacological applications. These applications range from anticancer to antiviral activities, highlighting the versatility and potential of these compounds in medicinal chemistry (Havrylyuk et al., 2013).

properties

IUPAC Name

N-(3-bromo-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMGGBXHSUSZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00989280
Record name N-(3-Bromo-4-methoxyphenyl)ethanimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(3-Bromo-4-methoxyphenyl)acetamide

CAS RN

6943-73-3
Record name NSC54782
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Record name N-(3-Bromo-4-methoxyphenyl)ethanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-bromo-4-methoxyphenyl)acetamide
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Synthesis routes and methods I

Procedure details

By the reaction in the same manner as in Example 33-(i) using 2-bromo-4-nitroanisole (5.41 g), iron powder (6.49 g) and acetic anhydride (4.4 ml), the title compound (4.87 g) was obtained as a colorless powder crystals.
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
6.49 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Acetic anhydride (3.11 ml, 3.37 g, 33 mmol) was added dropwise to a stirred, cooled (0° C.) solution of 3-bromo-4methoxyaniline (6.06 g, 30 mmol) in dichloromethane (60 ml). The mixture was stirred at room temperature for 90 minutes, methanol (10 ml) was added and the mixture was stirred at room temperature for 30 minutes. The solvent was evaporated under reduced pressure, saturated aqueous sodium hydrogen carbonate (100 ml) and water (50 ml) were added and the mixture was extracted with ethyl acetate (3×100 ml). The combined organic fractions were washed with aqueous hydrochloric acid (1M, 100 ml), saturated aqueous sodium hydrogen carbonate (100 ml) and brine (100 ml), dried (MgSO4) and evaporated under reduced pressure. The residue was recrystallized from ethyl acetate (20 ml)/hexane (50 ml) and the solid was collected and dried in vacuo to give the title compound as a tan solid (6.41 g, 88%), 1H NMR (360 MHz, CDCl3) δ 7.68 (1H, d, J=2.5 Hz), 7.45 (1H, dd, J=8.8, 2.5 Hz), 7.36 (1H, br s), 6.84 (1H, d, J=8.8 Hz), 3.87 (3H, s), and 2.16 (3H, s).
Quantity
3.11 mL
Type
reactant
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods III

Procedure details

To a solution of N-(4-methoxyphenyl)acetamide II (7.50 g, 45.40 mmol) in acetic acid (50 mL) was added a solution of Br2 (4.70 mL, 90.80 mmol) in acetic acid (10.0 mL). The resulting reaction mixture was then heated to 65° C. for 4 h. After the completion of the reaction (TLC monitoring), acetic acid was distilled off, cooled the residue to 0° C. and then basified with aqueous NH3 till pH 12 followed by extraction with EtOAc (2×500.0 mL). The combined organics was washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The crude residue was purified over silica gel (60-120 M, 25-30% EtOAc-Hexane) to obtain the desired product (5.0 g, 45%). 1H NMR (400 MHz, DMSO-d6): δ 2.0 (s, 3H), 3.79 (s, 3H), 7.06 (d, J=8.80 Hz, 1H), 7.44 (dd, J=2.40 and 8.80 Hz, 1H), 7.91 (d, J=2.40 Hz, 1H) and 9.92 (br s, 1H). MS: 244.15 (M+H)+.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
45%

Synthesis routes and methods IV

Procedure details

To a solution of 10.0 g (60.5 mmol) of 4-acetaminoanisole (5) in 80 mL of acetic acid, was added dropwise 11.6 g (72.7 mmol) of bromine and maintaining internal temperature of the reaction below 50° C. After stirring for 1 h, the reaction mixture was poured into 400 mL of ice-water containing 1.2 g of NaHSO3. The mixture was stirred until yellow-red color disappeared and left at room temperature for overnight. The solid (product) was filtered, dried under vacuum at 70° C., and crystallized from ethanol to give 10.19 g (69% yield). 1H NMR (CDCl3) δ 7.67 (d, J=2.5 Hz, 1 H), 7.44 (dd, J=9, 2.5 Hz, 1 H), 7.1 (bs, 1 H, NH), 6.85 (d, J=9 Hz, 1 H), 3.87 (s, 3 H, OMe), 2.16 (s, 3 H, CH3).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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n-(3-Bromo-4-methoxyphenyl)acetamide
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n-(3-Bromo-4-methoxyphenyl)acetamide

Citations

For This Compound
2
Citations
A Shi - 2009 - search.proquest.com
The first section of this thesis deals with the synthesis of substituted quinolines and its bioactivities against gap junction. Cancer cells are characterized by down regulated or altered gap …
Number of citations: 5 search.proquest.com
M Gangar, S Goyal, D Raykar, P Khurana, AM Martis… - Bioorganic …, 2022 - Elsevier
Ecto-nucleotide pyrophosphatase/phosphodiesterases 1 (ENPP1 or NPP1), is an attractive therapeutic target for various diseases, primarily cancer and mineralization disorders. The …
Number of citations: 11 www.sciencedirect.com

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